molecular formula C26H21N3O5S B7743699 Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate

Cat. No.: B7743699
M. Wt: 487.5 g/mol
InChI Key: FHDZROBMPONDTR-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

The synthesis of Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the thiophene ring, followed by the introduction of the cyano, amido, and ester functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential as a drug candidate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the functional groups attached to the thiophene ring.

    Thiophene derivatives: These compounds share the thiophene ring but have different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and activities.

Biological Activity

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with various functional groups, including a cyano group and an amido linkage. Its IUPAC name is ethyl 4-cyano-5-[[2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoyl]amino]-3-methylthiophene-2-carboxylate. The molecular formula is C26H21N3O5SC_{26}H_{21}N_{3}O_{5}S with a molecular weight of approximately 473.52 g/mol.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

A study exploring the anticancer potential of related compounds highlighted their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of specific cellular pathways, including those related to cell cycle regulation and apoptosis . this compound may act similarly by interacting with key proteins involved in cancer cell proliferation.

The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of their activity, affecting various cellular processes .

Study on Derivatives

In a comparative study, several derivatives of thiophene were synthesized and evaluated for their biological activities. Among these, certain derivatives exhibited high inhibition rates against tyrosinase, an enzyme involved in melanin production. This suggests that this compound could potentially be developed as a skin-whitening agent due to its inhibitory effects on melanin synthesis .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability at micromolar concentrations. The results indicated that these compounds could induce cell cycle arrest and apoptosis in treated cells .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Tyrosinase InhibitionReduction in melanin production

Properties

IUPAC Name

ethyl 4-cyano-5-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-3-34-26(33)21-15(2)19(14-27)23(35-21)28-22(30)20(13-16-9-5-4-6-10-16)29-24(31)17-11-7-8-12-18(17)25(29)32/h4-12,20H,3,13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDZROBMPONDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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